Cas no 885270-22-4 (tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate)

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a pyrrolidine ring and a Boc-protected amine, which enhance its utility as a building block for drug discovery. The tert-butyloxycarbonyl (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The aminomethylphenyl moiety offers a reactive site for further functionalization, making it valuable for constructing complex molecules. This compound is commonly employed in peptide synthesis and as a precursor for biologically active compounds, demonstrating high purity and consistent performance in synthetic workflows. Its well-defined reactivity profile ensures reliable results in multi-step transformations.
tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate structure
885270-22-4 structure
Product name:tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate
CAS No:885270-22-4
MF:C16H24N2O2
Molecular Weight:276.37400
CID:710705
PubChem ID:49757942

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinecarboxylicacid, 3-[4-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester
    • tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
    • tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
    • tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate
    • AKOS015855170
    • tert-butyl3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
    • DTXSID90677785
    • 885270-22-4
    • FT-0682233
    • EN300-12446861
    • SCHEMBL19539597
    • DB-008698
    • MDL: MFCD08234643
    • インチ: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
    • InChIKey: KEPYUGLRWGHYEC-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN

計算された属性

  • 精确分子量: 276.18400
  • 同位素质量: 276.184
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6A^2
  • 互变异构体数量: 何もない
  • Surface Charge: 0
  • XLogP3: 1.8

じっけんとくせい

  • PSA: 55.56000
  • LogP: 3.50790

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate Security Information

  • HazardClass:IRRITANT

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-12446861-5000mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
5000mg
$2566.0 2023-10-02
Enamine
EN300-12446861-50mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
50mg
$744.0 2023-10-02
Crysdot LLC
CD11033536-1g
tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
885270-22-4 95+%
1g
$1149 2024-07-18
Enamine
EN300-12446861-250mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
250mg
$814.0 2023-10-02
Chemenu
CM527402-1g
tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
885270-22-4 95%
1g
$1174 2023-01-01
Enamine
EN300-12446861-100mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
100mg
$779.0 2023-10-02
Ambeed
A332845-1g
tert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
885270-22-4 95+%
1g
$1183.0 2024-04-16
Enamine
EN300-12446861-500mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
500mg
$849.0 2023-10-02
Enamine
EN300-12446861-10000mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
10000mg
$3807.0 2023-10-02
Enamine
EN300-12446861-1000mg
tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
885270-22-4
1000mg
$884.0 2023-10-02

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate 関連文献

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylateに関する追加情報

Professional Introduction to tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate (CAS No. 885270-22-4)

tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 885270-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the aminomethyl side chain and the tert-butyl protecting group contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted with a phenyl group at the 3-position and an aminomethyl group at the 4-position, further modified by a tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate moiety at the 1-position. This arrangement imparts specific steric and electronic characteristics that influence its reactivity and interaction with biological targets. The tert-butyl group, in particular, serves as a protective group that can be selectively removed under controlled conditions, allowing for further functionalization of the molecule.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that compounds containing the pyrrolidine scaffold can exhibit properties such as receptor binding affinity, enzyme inhibition, and anti-inflammatory effects. The aminomethyl group in tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate is particularly noteworthy, as it can participate in hydrogen bonding interactions, enhancing the compound's ability to bind to specific biological targets. This feature has made it a promising candidate for further investigation in drug discovery programs.

One of the most compelling aspects of tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, modifications to the phenyl ring or the pyrrolidine core have been explored to optimize binding affinity and reduce off-target effects. These efforts align with current trends in drug development, where there is an increasing emphasis on designing molecules with tailored properties to address unmet medical needs.

The synthesis of tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the aminomethyl group necessitates careful consideration to avoid unwanted side reactions, such as over-functionalization or degradation of the sensitive pyrrolidine core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore this compound in larger-scale applications, such as preclinical studies and industrial manufacturing.

Recent research has highlighted the potential of tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate in addressing neurological disorders. Studies suggest that pyrrolidine derivatives can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in this compound allows it to modulate key signaling pathways involved in neurodegeneration, making it a promising candidate for further exploration in this area. Additionally, its ability to cross the blood-brain barrier has been observed in preliminary studies, which could enhance its clinical relevance.

The role of computational chemistry has been instrumental in understanding the behavior of tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate at both molecular and cellular levels. Molecular docking simulations have revealed insights into its binding interactions with target proteins, providing a rational basis for structure-based drug design. These computational approaches have complemented experimental efforts by predicting potential lead compounds and optimizing their properties before synthetic implementation. Such integrative strategies are becoming increasingly essential in modern drug discovery pipelines.

In conclusion,tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxylate (CAS No. 885270-22-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a synthetic intermediate and its demonstrated interactions with biological targets make it a valuable asset in ongoing drug development efforts. As research continues to uncover new insights into its pharmacological properties,tert-butyl 3-4-(aminomethyl)phenylpyrrolidine-1-carboxyllate is poised to play an important role in addressing some of today's most pressing medical challenges.

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